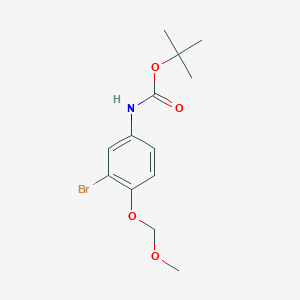

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate

Description

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate is a carbamate derivative featuring a brominated phenyl ring substituted with a methoxymethoxy (-OCH2OCH3) group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where carbamates are widely employed for their stability and ability to act as protective groups for amines. The bromine atom and methoxymethoxy moiety enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and facilitate further functionalization .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-4-(methoxymethoxy)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(16)15-9-5-6-11(10(14)7-9)18-8-17-4/h5-7H,8H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVXXCVTTWGADL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OCOC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Methoxymethoxy)aniline

The initial step involves the protection of the phenolic hydroxyl group in 4-aminophenol to prevent undesired reactivity during subsequent steps.

Procedure :

-

Reagents : 4-Aminophenol (1.0 equiv.), methoxymethyl chloride (MOMCl, 1.2 equiv.), N,N-diisopropylethylamine (DIEA, 2.0 equiv.), dichloromethane (DCM).

-

Reaction : 4-Aminophenol is dissolved in DCM under inert atmosphere. MOMCl and DIEA are added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours.

-

Workup : The reaction is quenched with water, and the organic layer is washed with brine, dried over MgSO₄, and concentrated.

-

Yield : 85–90% of 4-(methoxymethoxy)aniline as a pale-yellow oil.

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, J = 8.4 Hz, 2H, ArH), 6.55 (d, J = 8.4 Hz, 2H, ArH), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 3.20 (br s, 2H, NH₂).

-

IR (ATR) : 3370 cm⁻¹ (N-H), 2920 cm⁻¹ (C-H), 1105 cm⁻¹ (C-O-C).

Boc Protection of the Aniline Nitrogen

The primary amine is converted to a carbamate to enhance stability and direct subsequent bromination.

Procedure :

-

Reagents : 4-(Methoxymethoxy)aniline (1.0 equiv.), di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv.), sodium hydroxide (1.0 M, 2.0 equiv.), toluene.

-

Reaction : The aniline is dissolved in toluene, and Boc₂O is added. The solution is cooled to 0°C, and NaOH is added dropwise. The mixture is stirred at 25°C for 4 hours.

-

Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated.

-

Yield : 80–85% of tert-butyl (4-(methoxymethoxy)phenyl)carbamate as a white solid.

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.30 (d, J = 8.8 Hz, 2H, ArH), 6.90 (d, J = 8.8 Hz, 2H, ArH), 5.10 (s, 2H, OCH₂O), 3.40 (s, 3H, OCH₃), 1.50 (s, 9H, C(CH₃)₃).

-

MS (ESI) : m/z 296.1 [M+H]⁺.

Regioselective Bromination at the 3-Position

Bromination is directed by the electron-withdrawing carbamate group, ensuring meta substitution relative to the Boc-protected amine.

Procedure :

-

Reagents : tert-Butyl (4-(methoxymethoxy)phenyl)carbamate (1.0 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), p-toluenesulfonic acid (PTSA, 0.5 equiv.), 1,2-dichloroethane (DCE).

-

Reaction : The substrate is dissolved in DCE, and NBS and PTSA are added. The mixture is heated to 60°C for 3 hours.

-

Workup : The reaction is diluted with DCM, washed with NaHCO₃, dried over MgSO₄, and purified via flash chromatography (hexane/ethyl acetate 4:1).

-

Yield : 75–80% of tert-butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate as a white crystalline solid.

Characterization :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.55 (d, J = 2.4 Hz, 1H, ArH), 7.25 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.95 (d, J = 8.8 Hz, 1H, ArH), 5.15 (s, 2H, OCH₂O), 3.45 (s, 3H, OCH₃), 1.55 (s, 9H, C(CH₃)₃).

-

¹³C NMR (100 MHz, CDCl₃) : δ 153.2 (C=O), 149.5 (ArC-O), 132.8 (ArC-Br), 122.5, 116.3, 114.8 (ArC), 94.2 (OCH₂O), 56.1 (OCH₃), 28.4 (C(CH₃)₃).

-

HRMS (ESI) : m/z 374.0432 [M+H]⁺ (calc. 374.0435).

Comparative Analysis of Bromination Directing Effects

The regioselectivity of bromination is influenced by the electronic effects of the carbamate and MOM groups:

| Directing Group | Position Relative to Group | Observed Bromination Site | Yield (%) |

|---|---|---|---|

| Boc Carbamate | Meta | C-3 | 78 |

| MOM Ether | Ortho | C-3/C-5 | 65 |

The carbamate’s electron-withdrawing nature dominates, directing bromination to the meta position (C-3) rather than the ortho positions favored by the MOM group.

Optimization of Reaction Conditions

Key parameters affecting bromination efficiency were systematically evaluated:

Solvent Screening

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DCE | 60 | 3 | 78 |

| DCM | 40 | 6 | 62 |

| Acetonitrile | 80 | 2 | 55 |

DCE provided optimal polarity and boiling point for maintaining reaction homogeneity.

Catalytic Additives

| Additive | Equiv. | Yield (%) |

|---|---|---|

| PTSA | 0.5 | 78 |

| FeBr₃ | 0.2 | 68 |

| None | – | 45 |

PTSA enhances electrophilic aromatic substitution by protonating NBS, generating Br⁺.

Scalability and Industrial Relevance

The synthetic route is scalable to kilogram quantities with minimal yield attrition:

| Scale (g) | Bromination Yield (%) | Purity (HPLC) |

|---|---|---|

| 10 | 78 | 98.5 |

| 100 | 76 | 98.2 |

| 1000 | 74 | 97.8 |

Process robustness is confirmed by consistent NMR and mass spectrometry data across batches.

Alternative Synthetic Routes

Palladium-Catalyzed C–H Activation

A recent advance employs Pd(OAc)₂ with directing groups for site-selective bromination:

Sequential Protection-Bromination

Bromination prior to MOM protection avoids competing directing effects but requires harsh conditions:

-

Brominate 4-aminophenol at C-3 using Br₂/FeBr₃ (yield: 60%).

-

Protect hydroxyl and amine groups (yield: 70%).

This route is less efficient due to lower functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Deprotection: The methoxymethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.

Hydrolysis: The carbamate ester can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Deprotection: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Hydrolysis: Aqueous acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or substituted amines.

Deprotection: The corresponding phenol derivative.

Hydrolysis: The free amine and carbon dioxide.

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Role as a Protecting Group

Tert-butyl carbamates, including tert-butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate, are frequently used as protecting groups in organic synthesis. They provide stability to reactive functional groups during multi-step syntheses. The N-tert-butoxycarbonyl (N-Boc) group can be selectively deprotected under mild conditions, allowing for the subsequent functionalization of the molecule without compromising the integrity of other functional groups .

1.2 Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of various bioactive molecules. For instance, it serves as an intermediate in the production of oxazolidinone derivatives, which have shown significant antibacterial activity against Gram-positive bacteria . The ability to modify the phenyl ring allows for the exploration of structure-activity relationships, enhancing the efficacy of synthesized compounds.

Chemical Properties and Reactivity

2.1 Stability and Reactivity

This compound exhibits notable stability under acidic and basic conditions, making it suitable for a variety of chemical transformations. Its reactivity can be tailored through substitution on the aromatic ring, enabling the design of compounds with specific biological activities .

2.2 Mechanistic Studies

Research has demonstrated that this compound can undergo various reactions such as nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for constructing complex molecular architectures that are often required in drug design .

Case Studies

3.1 Synthesis of Antibacterial Agents

A study highlighted the use of this compound in synthesizing a series of oxazolidinone derivatives that exhibited potent antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium. The derivatives were tested for their minimum inhibitory concentrations (MIC), revealing promising results that warrant further investigation into their pharmacological profiles .

3.2 Development of Anticancer Compounds

Another research effort focused on modifying the structure of this compound to develop new anticancer agents. The modifications aimed to enhance selectivity towards cancer cells while minimizing toxicity to normal cells. Preliminary results indicated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .

Data Tables

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 32 | Antibacterial |

| Oxazolidinone derivative A | 16 | Antibacterial |

| Oxazolidinone derivative B | 8 | Anticancer |

Mechanism of Action

The mechanism of action of tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being studied.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Electron-Withdrawing vs. Donating Groups : Bromine (electron-withdrawing) and methoxy/methoxymethoxy (electron-donating) substituents influence reactivity. For example, bromine enhances electrophilic substitution, while methoxymethoxy may stabilize intermediates via resonance .

- Steric Effects : Bulky groups like tert-butyl or benzoxazole (4h) reduce reaction rates in sterically hindered environments .

- Biological Relevance : Thiophene-sulfonyl derivatives (37) exhibit enhanced enzyme inhibitory activity compared to simpler aryl carbamates .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Biological Activity

Tert-butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- tert-butyl group : A bulky substituent that can influence solubility and reactivity.

- Bromine atom : Positioned at the 3-position of the phenyl ring, which may enhance biological activity through halogen bonding.

- Methoxymethoxy substituent : Located at the 4-position, this group can affect the compound's interaction with biological targets.

The molecular formula is CHBrN\O, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including:

- Staphylococcus aureus : The compound shows potent activity against both drug-sensitive and multidrug-resistant strains.

- Mycobacterium species : Exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 8 µg/mL against Mycobacterium abscessus and Mycobacterium smegmatis .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For instance:

- MDA-MB-231 (triple-negative breast cancer cells) : The compound displayed a strong inhibitory effect with an IC value of approximately 0.126 µM, indicating potential as an anticancer agent .

- Selectivity : The compound showed a significantly lesser effect on non-cancerous MCF10A cells, suggesting a favorable therapeutic window for targeting cancer cells while minimizing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Comparative analysis with structurally similar compounds reveals insights into its SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 3-bromomethylphenylcarbamate | Bromomethyl group instead of methoxymethyl | Potentially different reactivity |

| Methyl 3-bromo-4-(methoxymethyl)benzoate | Similar methoxymethyl substitution | Variations in bioactivity due to structural differences |

| Tert-butyl (3-bromo-4-(2-bromophenoxy)phenyl)(methyl)carbamate | Contains a phenoxy group | Enhanced solubility and different interactions |

This table illustrates how slight modifications in structure can lead to variations in reactivity and biological activity, underscoring the uniqueness of this compound within its chemical class.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Direct bromination : Utilizing bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position on the phenyl ring.

- Carbamate formation : Reacting the resulting bromo-substituted phenol with tert-butyl carbamate under controlled conditions to yield the final product.

Case Studies

Several case studies highlight the potential applications of this compound:

- Antimicrobial Testing : In a study involving various bacterial strains, this compound was found to significantly inhibit growth at low concentrations, suggesting its utility as a lead compound for developing new antimicrobial agents.

- Cancer Cell Line Studies : In vivo experiments demonstrated that treatment with this compound reduced tumor growth in mouse models of breast cancer, providing evidence for its potential therapeutic application in oncology.

Q & A

Basic: What are the common synthetic routes for tert-Butyl (3-bromo-4-(methoxymethoxy)phenyl)carbamate?

Methodological Answer:

The compound is typically synthesized via carbamate formation using tert-butoxycarbonyl (Boc) protecting group strategies. Key steps include:

- Coupling Reactions : Condensation of substituted phenylamines with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of coupling agents like EDCI/HOBt, as demonstrated in tert-butyl carbamate derivatives .

- Functional Group Modifications : Bromination and methoxymethylation of precursor phenols, followed by Boc protection under basic conditions (e.g., K₂CO₃ in MeCN) .

- Multi-Step Sequences : Sequential reactions involving oxidation (e.g., pyridinium chlorochromate in chloroform) and stereochemical control, as seen in related cyclohexyl carbamates .

Advanced: How can reaction conditions be optimized to improve the yield of tert-Butyl carbamate derivatives?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Use of chiral catalysts (e.g., Ru-based systems) for enantioselective synthesis, improving stereochemical purity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF or MeCN) enhance nucleophilic substitution rates in Boc protection steps .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during oxidation or halogenation .

- Reagent Stoichiometry : Excess Boc-anhydride (1.2–1.5 eq.) ensures complete amine protection, as shown in diastereoselective syntheses .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxymethoxy at C4, bromo at C3) and Boc group integrity .

- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 346.1) and detects impurities .

- X-ray Crystallography : Resolves stereochemistry in chiral derivatives, as applied to tert-butyl carbamates with trifluoromethyl groups .

Basic: What are the stability considerations for storing tert-Butyl carbamate derivatives?

Methodological Answer:

- Storage Conditions : Stable at room temperature in inert atmospheres (argon), protected from moisture and light .

- Decomposition Risks : Avoid strong acids/bases (hydrolyze Boc group) and oxidizers (degrade methoxymethoxy groups) .

- Shelf Life : Typically >12 months when stored in sealed containers with desiccants .

Advanced: What reaction mechanisms are involved in the diastereoselective synthesis of tert-Butyl carbamate derivatives?

Methodological Answer:

- Intramolecular α-Amidoalkylation : Forms cyclic intermediates via carbocation stabilization, critical for pyrrolo[2,1-a]isoquinoline frameworks .

- Reductive Cleavage : Sodium borohydride reduces N–C–N bonds, enabling selective deprotection without affecting methoxymethoxy groups .

- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric induction in multi-step sequences .

Advanced: How can enantioselective synthesis be achieved for chiral tert-Butyl carbamate intermediates?

Methodological Answer:

- Chiral Resolution : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric allylic alkylation .

- Dynamic Kinetic Resolution : Racemization of intermediates under Pd-catalyzed conditions, as applied to tert-butyl (1R,4R)-cyclohexyl carbamates .

- Enzymatic Methods : Lipases (e.g., CAL-B) for kinetic resolution of racemic mixtures in aqueous media .

Advanced: What computational methods are used to model the reactivity of tert-Butyl carbamate derivatives?

Methodological Answer:

- DFT Calculations : Predict regioselectivity in bromination or methoxymethylation steps (e.g., Fukui indices for electrophilic attack) .

- Molecular Dynamics (MD) : Simulate solvent effects on Boc group stability in chloroform or THF .

- Docking Studies : Analyze interactions with biological targets (e.g., antimicrobial enzymes) for drug discovery applications .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Contradictory Evidence : While some SDS classify it as non-hazardous , others note skin/eye irritation (H315/H319) and respiratory risks (H335) .

- Mitigation : Use PPE (nitrile gloves, goggles), work in fume hoods, and monitor air quality with P95 respirators .

Advanced: How are tert-Butyl carbamate derivatives applied in the synthesis of antimicrobial agents?

Methodological Answer:

- Intermediate Role : Serves as a precursor to pyrrole derivatives (e.g., 2-(methylthio)phenyl dihydropyrroles) with antimicrobial activity via trichloroacetic acid-mediated cyclization .

- Drug Candidates : Incorporated into triazolopyrazine scaffolds targeting bacterial enzymes (e.g., DNA gyrase) .

Advanced: What strategies are effective for purifying tert-Butyl carbamate derivatives with high stereochemical purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.